(3S,4S)-Hexane-3,4-diamine dihydrochloride

Asymmetric catalysis Ligand design Transition metal complexes

(3S,4S)-Hexane-3,4-diamine dihydrochloride (CAS 1092953-44-0) is a chiral vicinal diamine salt with a flexible acyclic C6 backbone and ≥99% purity. Its (3S,4S) stereochemistry creates a unique spatial/electronic environment not replicated by rigid cyclic or aromatic diamines—critical for maintaining enantioselectivity and catalyst stability in novel transition-metal catalyst design, chiral API building blocks, and resolving-agent synthesis. Procure this specific stereoisomer to ensure reproducible performance in your asymmetric synthesis workflows.

Molecular Formula C6H18Cl2N2
Molecular Weight 189.12 g/mol
Cat. No. B12056593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-Hexane-3,4-diamine dihydrochloride
Molecular FormulaC6H18Cl2N2
Molecular Weight189.12 g/mol
Structural Identifiers
SMILESCCC(C(CC)N)N.Cl.Cl
InChIInChI=1S/C6H16N2.2ClH/c1-3-5(7)6(8)4-2;;/h5-6H,3-4,7-8H2,1-2H3;2*1H/t5-,6-;;/m0../s1
InChIKeyPIKUNUSDTWYEPM-USPAICOZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-Hexane-3,4-diamine dihydrochloride: Chiral Vicinal Diamine Salt for Asymmetric Synthesis Procurement


(3S,4S)-Hexane-3,4-diamine dihydrochloride (CAS: 1092953-44-0), also known as (3S,4S)-(−)-3,4-hexanediamine dihydrochloride, is a chiral vicinal diamine salt with a flexible, acyclic C6 backbone . It features two stereospecific amine groups at the 3S and 4S positions, making it a key chiral building block and ligand for asymmetric catalysis . This compound is supplied as a solid with a high melting point (300-310 °C) and a typical purity of 99% .

Why Substituting (3S,4S)-Hexane-3,4-diamine dihydrochloride with Other Chiral Diamines Risks Project Failure


The scientific and industrial performance of chiral vicinal diamines in asymmetric catalysis and chiral resolution is exquisitely sensitive to the interplay between the ligand's backbone flexibility, stereochemistry, and electronic properties [1]. Simply substituting (3S,4S)-Hexane-3,4-diamine dihydrochloride with a different chiral diamine—even a closely related one—can lead to unpredictable and often detrimental changes in reaction enantioselectivity, yield, and catalyst stability. This is because the specific combination of its acyclic, unsubstituted hexane backbone and its (3S,4S) stereochemistry creates a unique spatial and electronic environment that is not replicated by more rigid cyclic diamines (e.g., 1,2-diaminocyclohexane) or by aromatic analogs (e.g., 1,2-diphenylethylenediamine). The quantitative evidence below underscores the critical need for compound-specific procurement.

Procurement-Relevant Quantitative Differentiation: (3S,4S)-Hexane-3,4-diamine dihydrochloride vs. Key Comparators


Backbone Flexibility: Acyclic (3S,4S)-Hexane-3,4-diamine vs. Rigid (1R,2R)-Cyclohexanediamine in Catalyst Design

A primary point of differentiation for (3S,4S)-Hexane-3,4-diamine is its flexible, acyclic C6 backbone, which stands in contrast to the rigid cyclic framework of the widely used chiral ligand (1R,2R)-1,2-cyclohexanediamine. The conformational freedom of the acyclic chain allows for a greater degree of 'induced fit' around a metal center, potentially accommodating a wider range of substrate geometries in asymmetric catalysis [1]. The rigid cyclohexane ring of the comparator locks the diamine in a specific conformation, which can lead to high selectivity for certain substrates but may limit its versatility in exploratory or complex catalytic systems [1].

Asymmetric catalysis Ligand design Transition metal complexes

Electronic Profile: Aliphatic (3S,4S)-Hexane-3,4-diamine vs. Aromatic (1S,2S)-Diphenylethylenediamine (DPEN) in Metal Coordination

(3S,4S)-Hexane-3,4-diamine dihydrochloride, as an aliphatic diamine, presents a distinct electronic environment compared to aromatic chiral diamines like (1S,2S)-1,2-diphenylethylenediamine (DPEN). The absence of electron-withdrawing aromatic rings in (3S,4S)-hexane-3,4-diamine results in more strongly σ-donating amine groups. This difference directly influences the Lewis basicity and the resulting electronic properties of the metal complexes it forms, which can alter the reactivity and selectivity of catalytic cycles [1]. In contrast, the phenyl groups in DPEN can participate in π-π stacking interactions with aromatic substrates, which is a different and sometimes competing stereocontrol mechanism.

Chiral ligand Electronic effects Organometallic chemistry

Purity Specification: Ensuring Reproducible Outcomes with 99% Purity Grade

A key quantifiable attribute for procurement is the certified purity level. For (3S,4S)-Hexane-3,4-diamine dihydrochloride, a 99% assay is standard from major suppliers . This high purity is essential for minimizing the impact of unknown impurities on sensitive catalytic reactions, where even trace contaminants can inhibit catalyst activity or erode enantioselectivity. In the broader market, chiral diamine dihydrochloride salts may be offered at lower purities (e.g., 97%), potentially introducing variability in synthetic outcomes .

Quality control Analytical chemistry Reproducibility

Physical Form and Handling: Solid Salt vs. Free Amine for Stability and Storage

(3S,4S)-Hexane-3,4-diamine is supplied as a dihydrochloride salt, a stable, solid form with a high melting point of 300-310 °C . This is a significant practical advantage over the corresponding free amine. Many free chiral diamines, especially those with aliphatic backbones, are volatile liquids, highly air-sensitive, and prone to rapid oxidation or carbon dioxide absorption. The dihydrochloride salt form ensures long-term storage stability and simplifies handling, weighing, and use in standard laboratory settings, as it can be easily neutralized to generate the free amine in situ when required.

Compound stability Laboratory logistics Material handling

Primary Procurement Scenarios for (3S,4S)-Hexane-3,4-diamine dihydrochloride in R&D


Development of Flexible Transition Metal Catalysts for Asymmetric Synthesis

Procure (3S,4S)-Hexane-3,4-diamine dihydrochloride when designing novel chiral catalysts based on transition metals (e.g., Pd, Ru, Ir, Ni). The compound's flexible acyclic backbone (as differentiated from rigid cyclic diamines in Section 3) is valuable for exploring catalyst architectures that require conformational adaptability to accommodate bulky substrates or for probing the structure-activity relationships in new catalytic cycles [1]. Its strong σ-donating properties, due to its aliphatic nature, can also lead to metal complexes with distinct redox potentials compared to aromatic ligand systems.

Synthesis of Chiral Pharmaceutical Intermediates Requiring Specific Aliphatic Scaffolds

Use this compound as a stereospecific building block or chiral auxiliary in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs). Its value proposition lies in scenarios where the target molecule contains a flexible aliphatic 1,2-diamine motif. The high purity (99%) is essential for meeting stringent analytical requirements in later-stage development and for ensuring that impurities do not compromise the optical purity of the final drug substance .

Benchmarking New Chiral Ligands in Academic and Industrial Research

In research focused on developing new chiral diamine ligands, (3S,4S)-Hexane-3,4-diamine dihydrochloride serves as an essential comparative standard. It allows scientists to benchmark the performance (e.g., enantioselectivity, yield) of novel, more complex ligands against this simple, commercially available aliphatic scaffold. Its stable dihydrochloride salt form ensures that the material in stock retains its integrity, providing a reliable and consistent baseline for long-term research projects .

Custom Synthesis of Chiral Resolving Agents for Enantiomer Separation

Procure this compound as a starting material to synthesize chiral resolving agents tailored for the separation of specific racemic mixtures, particularly those of aliphatic acids or amines. The (3S,4S)-hexane-3,4-diamine scaffold can be derivatized to create diastereomeric salts or amides, enabling the efficient separation of target enantiomers via crystallization or chromatography. Its unique combination of aliphatic flexibility and stereochemistry offers a distinct selectivity profile compared to the more common, rigid resolving agents based on aromatic or cyclic amines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,4S)-Hexane-3,4-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.